molecular formula C9H9ClN2O2 B8272954 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-yl acetate

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-yl acetate

Cat. No. B8272954
M. Wt: 212.63 g/mol
InChI Key: MFGNAQHGRVCAIP-UHFFFAOYSA-N
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Patent
US05610303

Procedure details

5.54 g of lithium hydroxide·hydrate was added to 24.2 g of 7-acetoxy-4-chloro-5,6-dihydro-7H-cyclopenta[d]pyrimidine dissolved in 150 ml of tetrahydrofuran, and the mixture was stirred at room temperature for about 20 hours. After the reaction, water was added to the reaction mixture, and then the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and then condensed. The obtained residue was applied to silica gel column chromatography to obtain 10.5 g of 4-chloro-7-hydroxy-5,6-dihydro-7H-cyclopenta[d]pyrimidine.
[Compound]
Name
lithium hydroxide·hydrate
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[C:9]2[N:10]=[CH:11][N:12]=[C:13]([Cl:14])[C:8]=2[CH2:7][CH2:6]1)(=O)C.O>O1CCCC1>[Cl:14][C:13]1[C:8]2[CH2:7][CH2:6][CH:5]([OH:4])[C:9]=2[N:10]=[CH:11][N:12]=1

Inputs

Step One
Name
lithium hydroxide·hydrate
Quantity
5.54 g
Type
reactant
Smiles
Name
Quantity
24.2 g
Type
reactant
Smiles
C(C)(=O)OC1CCC2=C1N=CN=C2Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for about 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C(CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.